NB-598 NB-598 NB-598 is a potent competitive inhibitor of squalene epoxidase (SE). NB-598 suppresses triglyceride biosynthesis through the farnesol pathway.IC50 value:Target: squalene epoxidaseSE inhibitor NB-598 significantly inhibited both basal and glucose-stimulated insulin secretion from mouse pancreatic islets. CaV channels were markedly inhibited by NB-598.
Brand Name: Vulcanchem
CAS No.: 131060-14-5
VCID: VC0002489
InChI: InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+
SMILES: CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
Molecular Formula: C27H31NOS2
Molecular Weight: 449.7 g/mol

NB-598

CAS No.: 131060-14-5

VCID: VC0002489

Molecular Formula: C27H31NOS2

Molecular Weight: 449.7 g/mol

* For research use only. Not for human or veterinary use.

NB-598 - 131060-14-5

Description

NB-598 is a chemical compound known for its role as an inhibitor of squalene epoxidase (SQLE), an enzyme crucial in the cholesterol biosynthesis pathway. It has been studied extensively for its potential therapeutic applications, particularly in cancer research. The compound's hydrochloride form has a molecular formula of C27H32ClNOS2 and a molecular weight of 486.1 g/mol .

Biological Activity and Mechanism

NB-598 acts by inhibiting squalene epoxidase, which is responsible for converting squalene into 2,3-oxidosqualene in the cholesterol biosynthesis pathway. This inhibition leads to the accumulation of squalene within cells, which can disrupt cellular processes dependent on cholesterol levels . In cancer cells, particularly those of small cell lung cancer (SCLC) and neuroblastoma, this disruption can lead to cell death due to the specific sensitivity of these cells to SQLE inhibition .

Cancer Research

NB-598 has shown promise in targeting certain cancer cell lines, especially those of neuroendocrine origin like SCLC. Studies have demonstrated that NB-598 is well-tolerated and effective in inhibiting tumor growth in vivo, with significant accumulation of squalene observed in treated tumors . The compound's efficacy is attributed to its ability to specifically target SQLE, which is not replicated by inhibiting other steps in the cholesterol biosynthesis pathway .

Endocrinology

In pancreatic β-cells, NB-598 has been used to study the role of cholesterol biosynthesis in insulin secretion. Inhibition of SQLE by NB-598 reduces cholesterol levels, impairing insulin secretion and voltage-gated calcium channel function. These effects are reversible upon cholesterol repletion, highlighting the critical role of cholesterol in β-cell function .

Toxicology and Pharmacokinetics

Repeated doses of NB-598 have been reported to be well-tolerated in animal studies, with no overt signs of toxicity observed . The compound exhibits a half-life of approximately 8.35 hours in plasma and persists in tumors for up to 48 hours, likely due to its lipophilic nature .

CAS No. 131060-14-5
Product Name NB-598
Molecular Formula C27H31NOS2
Molecular Weight 449.7 g/mol
IUPAC Name (E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
Standard InChI InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+
Standard InChIKey KIRGLCXNEVICOG-SOFGYWHQSA-N
Isomeric SMILES CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
SMILES CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
Canonical SMILES CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
Synonyms N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-((3,3'-bithiophen-5-yl)methoxy)benzenemethanamine
NB 598
NB-598
Reference [1]. Xia F, Xie L, Mihic A, et al. Inhibition of cholesterol biosynthesis impairs insulin secretion and voltage-gated calcium channel function in pancreatic beta-cells. Endocrinology. 2008 Oct;149(10):5136-45. [2]. Horie M, Iwasawa Y, Satoh T et al. Effects of NB-598, a potent squalene epoxidase inhibitor, on the apical membrane uptake of cholesterol and basolateral membrane secretion of lipids in Caco-2 cells. Biochem Pharmacol. 1993 Jul 20;46(2):297-305. [3]. Horie M, Hayashi M, Satoh T et al. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells. Biochim Biophys Acta. 1993 May 20;1168(1):45-51. [4]. Hidaka Y, Hotta H, Nagata Y, et al. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells. J Biol Chem. 1991 Jul 15;266(20):13171-7. [5]. Horie M, Tsuchiya Y, Hayashi M, et al. NB-598: a potent competitive inhibitor of squalene epoxidase. J Biol Chem. 1990 Oct 25;265(30):18075-8.
PubChem Compound 6443223
Last Modified Sep 13 2023

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